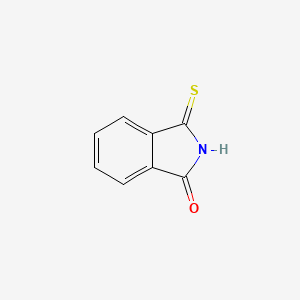

Thiophthalimide

Description

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

18138-18-6 |

|---|---|

Formule moléculaire |

C8H5NOS |

Poids moléculaire |

163.20 g/mol |

Nom IUPAC |

3-sulfanylideneisoindol-1-one |

InChI |

InChI=1S/C8H5NOS/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-4H,(H,9,10,11) |

Clé InChI |

PFEFOHMLVFUELJ-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C2C(=C1)C(=O)NC2=S |

Origine du produit |

United States |

Synthetic Methodologies for Thiophthalimide and Its Derivatives

Classical and Contemporary Synthetic Routes to Thiophthalimides

The formation of the thiophthalimide backbone can be achieved through various established and modern synthetic pathways.

A prominent derivative, N-(Cyclohexylthio)phthalimide, can be synthesized through several routes. One common industrial method involves the reaction of cyclohexylsulfenyl chloride with phthalimide (B116566) in the presence of a base. google.comgoogle.com To improve process efficiency, the cyclohexylsulfenyl chloride is often prepared in-situ from the chlorination of dicyclohexyl disulfide directly in the presence of the phthalimide. google.com The reaction typically uses an alkali or alkaline earth metal hydroxide (B78521) as the base and can be carried out at temperatures ranging from -10°C to 100°C, with a preferred range of 0°C to 20°C. google.com Yields for this process are reported to be very high, often exceeding 95%. google.com

Another method involves an electrolysis process. In this approach, dicyclohexyl disulfide and phthalimide are mixed in a solvent like acetonitrile (B52724) with a supporting electrolyte. prepchem.com The mixture undergoes electrolysis, leading to the formation of N-(Cyclohexylthio)phthalimide with a reported yield of 99% after purification. prepchem.com

A summary of a common reaction is presented below:

| Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Dicyclohexyl disulfide, Phthalimide | 1. Cl₂, Toluene/Cyclohexane, -20°C 2. Triethylamine, 60°C | N-(Cyclohexylthio)phthalimide | High |

| Phthalimide, Cyclohexylsulfenyl chloride | Aqueous NaOH, 25°C | N-(Cyclohexylthio)phthalimide | 95-99% google.com |

A general route to N-thiophthalimides involves a two-step procedure starting from thiols. beilstein-journals.org In this process, a thiol is first treated with sulfuryl chloride in the presence of an amine base like triethylamine. The resulting sulfenyl chloride is then reacted with an imide, such as phthalimide or succinimide, to yield the corresponding N-sulfenyl- or N-thiophthalimide derivative. beilstein-journals.org This method provides access to a range of N-thiophthalimides with different sulfur substituents, depending on the initial thiol used. These N-thioimide compounds are generally stable and serve as valuable electrophilic sulfur sources, offering a safer alternative to often toxic and unstable thiols or sulfenyl chlorides. beilstein-journals.orgorganic-chemistry.org

This compound intermediates are widely used in the synthesis of other sulfenamides due to their stability and ease of handling. ku.eduresearchgate.net They provide a clean, one-step reaction that often results in higher yields and requires fewer purification steps compared to methods using unstable sulfuryl chloride intermediates. ku.edu The reaction involves the nucleophilic attack of a primary amide, carbamate, or sulfonamide on the electrophilic sulfur atom of the N-thiophthalimide. organic-chemistry.orgnih.gov This displaces the phthalimide anion, which is a good leaving group, to form a new N-S bond, yielding the desired sulfenamide (B3320178). organic-chemistry.org This methodology is valued because it avoids the direct use of highly reactive and often unstable sulfenyl chlorides. researchgate.netnih.govorganic-chemistry.org

Synthesis via Reactions of Thiols with Imides

Derivatization Strategies of the this compound Scaffold

The this compound structure is a versatile platform for creating a diverse array of more complex organosulfur compounds.

A key application of N-thiophthalimides is in the synthesis of N-acylsulfenamides. organic-chemistry.orgnih.gov This transformation is achieved by reacting various primary amides, carbamates, sulfonamides, sulfinamides, and ureas with stable N-thiosuccinimides or N-thiophthalimides. researchgate.netyale.edu The reaction is typically promoted by a base, such as sodium hydride (NaH), in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is robust, general, and accommodates a wide range of functional groups on both the amide and the thiol-derived substituent. organic-chemistry.org The process circumvents the need for unstable sulfenyl chlorides and provides access to N-acylsulfenamides, which are valuable intermediates in asymmetric synthesis. organic-chemistry.orgnih.gov

Recently, N-thiophthalimide derivatives have been developed as shelf-stable, electrophilic reagents for introducing fluoroalkylthio groups into various molecules. acs.orgacs.org For instance, [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide has been shown to be an effective reagent for the fluoroalkylthiolation of nucleophiles such as electron-rich arenes, β-ketoesters, oxindoles, and thiols. acs.org Similarly, N-difluoromethylthis compound is a powerful electrophilic reagent that allows for the difluoromethylthiolation of a wide array of nucleophiles, including boronic acids, alkynes, amines, and thiols, under mild conditions. acs.org These reagents represent an attractive strategy for the late-stage introduction of fluoroalkylthio moieties, which can enhance properties like lipophilicity and metabolic stability in medicinal chemistry. acs.orgresearchgate.net

The reaction of [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide with various nucleophiles is summarized below:

| Nucleophile | Reagent/Conditions | Product Type |

|---|---|---|

| β-Ketoesters, Oxindoles | K₂CO₃, CH₂Cl₂ | α-Fluoroalkylthiolated Carbonyls acs.org |

| Thiols (Aryl and Alkyl) | MgBr₂, Toluene, 80°C | Unsymmetrical Fluoroalkylated Disulfides acs.org |

Design and Synthesis of Hybrid this compound Analogues

The design and synthesis of hybrid molecules incorporating the this compound moiety represent a strategic approach to developing novel compounds with potentially enhanced or unique biological activities. nih.gov This strategy involves the covalent linking of the this compound scaffold with other pharmacologically active fragments to create a single molecule with multiple functionalities. nih.gov The core idea is that such hybrid compounds may exhibit improved properties, such as dual-target inhibition or synergistic effects. mdpi.com

Researchers have explored the hybridization of phthalimide, a closely related structure, with various bioactive cores like quinoline (B57606) and pyrrole, which are known for a wide range of biological activities including anticoagulant, antibacterial, and anticancer properties. mdpi.com This approach has led to the creation of complex molecules with the potential for dual or multiple activities. mdpi.com For instance, a series of 1,2,3-triazole hybrid molecules linked to an N-phthalimide entity have been synthesized. nih.gov The synthesis often involves multi-step reactions, starting with the creation of a core structure which is then functionalized and coupled with another active moiety. mdpi.comnih.gov

An example of this is the synthesis of novel Schiff bases that tether an active phthalimide entity with a lateral acetylenic side chain. This intermediate then undergoes cycloaddition with various azides to produce a library of hybrid compounds. nih.gov The characterization of these new molecules is typically performed using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR to confirm their structures. nih.gov

The following table summarizes the synthesis of a specific N-phthalimide-linked 1,2,3-triazole analogue, highlighting the key reaction steps and characterization data.

| Compound | Synthetic Route | Key Characterization Data | Yield |

| 2-(4-((4-((E)-((4-fluorophenyl)imino)methyl)-1H-1,2,3-triazol-1-yl)methoxy)phenyl)isoindoline-1,3-dione | Synthesis of an alkyne starting material with a Schiff base tethering an active phthalimide entity, followed by cycloaddition. | ¹H NMR (400 MHz, DMSO-d₆) δH = 5.37, 5.39 (2s, 2H, OCH₂), 7.24–7.61 (m, 6H, Ar-H), 7.87–7.91 (m, 6H, Ar-H), 8.81 (s, 1H, CH-1,2,3-triazole), 9.12 (s, 0.7H, HC=N), 9.89 (s, 0.3H, HC=N). ¹³C NMR (100 MHz, DMSO-d₆): δC = 61.51 (OCH₂); 115.72, 117.51, 117.71, 123.91, 125.10, 126.07, 126.68, 126.87, 130.57, 131.92, 143.41, 153.10, 155.59, 160.68, 163.35, 164.99 (Ar-C, C=N, C=O). | 87% |

Polymer-Supported Methodologies in this compound Synthesis

Polymer-supported synthesis has emerged as a powerful technique to improve the efficiency and cleanliness of chemical reactions, including those involving this compound and its precursors. cam.ac.uknih.gov This methodology utilizes a solid polymer support to which a reactant or reagent is attached. The key advantage is the simplification of the reaction work-up; the product is isolated by simple filtration, and excess reagents and by-products are washed away. scispace.com This approach often leads to higher yields and purity of the final products under milder reaction conditions compared to traditional solution-phase synthesis. scispace.com

In the context of phthalimide chemistry, polymer-supported reagents have been successfully employed. For example, Amberlite IRA-400 resin has been used to support the N-hydroxy phthalimide anion. scispace.com This polymer-supported anion can then react with various alkyl halides or acyl chlorides to produce N-alkyloxy and N-acyloxy phthalimides. scispace.com The reactions are generally clean, and the resin can often be regenerated and reused, making the process more economical. scispace.com

Furthermore, the development of polymer-supported thiolating agents has facilitated the conversion of amides to their corresponding thioamides, which can be precursors or analogues of this compound. cam.ac.uk Microwave heating in the presence of an ionic liquid has been shown to enhance the reaction rates of these polymer-supported reactions. cam.ac.uk Soluble polymers like linear polystyrene and poly(ethylene glycol) have also been used as supports, offering a different approach to purification, often involving precipitation of the polymer-supported product. nih.gov

The table below details a polymer-supported synthesis of N-alkyloxy phthalimides.

| Reactant 1 | Reactant 2 | Polymer Support | Solvent | Key Advantages |

| N-hydroxy phthalimide | Alkyl halides / Acyl chlorides | Amberlite IRA-400 | Acetonitrile or Acetone | Mild reaction conditions, high yield and purity, easy work-up, reusable resin. scispace.com |

Divergent Synthesis of Unsymmetrical Disulfides from this compound Precursors

Unsymmetrical disulfides are important structural motifs in various fields, including drug discovery and materials science. nih.govresearchgate.net The synthesis of these compounds can be challenging due to the potential for symmetrical side products. organic-chemistry.org A significant advancement in this area is the development of shelf-stable and easy-to-handle this compound-based reagents that act as bilateral disulfurating platforms. nih.govchemrxiv.org

One such reagent is N-(morpholine-4-dithio)phthalimide. nih.gov This molecule is designed with two different leaving groups attached to the sulfur atoms: a morpholino group and a phthalimide group. nih.gov The key to its utility is the ability to selectively displace these groups under different reaction conditions. nih.govresearchgate.net Under acidic conditions, the morpholino group is protonated and can be displaced by a variety of carbon nucleophiles, leaving the phthalimide group intact. nih.gov Conversely, the phthalimide group can be substituted under basic or neutral conditions. nih.govresearchgate.net

This orthogonal reactivity allows for a divergent synthetic approach where two different carbon-sulfur bonds can be formed sequentially, providing rapid access to a diverse range of unsymmetrical disulfides. nih.gov This method has been successfully applied to introduce various substituents, including allyl, aryl, and alkynyl groups. chemrxiv.org The resulting dithis compound intermediates are also transformable, further expanding the structural diversity of the final disulfide products. chemrxiv.org

The following table outlines the divergent synthesis of unsymmetrical disulfides using N-(morpholine-4-dithio)phthalimide.

| Reagent | Step 1 Condition | Step 1 Nucleophile | Intermediate | Step 2 Condition | Step 2 Nucleophile/Reactant | Final Product |

| N-(morpholine-4-dithio)phthalimide | Acidic | Allyl trimethylsilane | Allyl dithis compound | Basic/Neutral | Thiol | Unsymmetrical Allyl Disulfide |

| N-(morpholine-4-dithio)phthalimide | Acidic | Electron-rich arene | Aryl dithis compound | Basic/Neutral | Thiol | Unsymmetrical Aryl Disulfide |

| N-(morpholine-4-dithio)phthalimide | Acidic | Alkynyl silane | Alkynyl dithis compound | Basic/Neutral | Thiol | Unsymmetrical Alkynyl Disulfide |

Mechanistic Studies of Thiophthalimide Reactions

Fundamental Reaction Pathways of N-Sulfenylphthalimides

N-Sulfenylphthalimides are characterized by the reactive N-S bond, which is central to their function as sulfenyl transfer reagents. The reaction pathways are largely dictated by the electrophilic nature of the sulfur atom and the stability of the phthalimide (B116566) leaving group.

Nucleophilic Substitution Reactions Involving the Sulfenamide (B3320178) Moiety

The sulfenamide moiety (a nitrogen atom bonded to a sulfur atom) in N-sulfenylphthalimides is highly susceptible to nucleophilic attack at the sulfur atom. These compounds are effective sulfenyl transfer reagents, capable of delivering a sulfenyl group (RS) to a variety of nucleophiles. researchgate.net This process typically involves the cleavage of the N-S bond.

The general mechanism involves a nucleophile attacking the electrophilic sulfur atom, displacing the phthalimide anion. Common nucleophiles include thiols, amines, and organometallic reagents. For instance, the reaction of thiophthalimides with thiols leads to the formation of unsymmetrical disulfides and phthalimide. researchgate.net Similarly, reactions with amines can produce sulfenamides. researchgate.net The reactivity of the N-S bond can be enhanced by Lewis acids, which coordinate to the phthalimide unit and polarize the bond, making the sulfur atom more electrophilic. beilstein-journals.org

The reactions can proceed through different mechanistic pathways depending on the substrate and conditions. Many of these reactions are bimolecular (SN2-type), where the rate depends on the concentration of both the N-sulfenylphthalimide and the nucleophile. libretexts.org In this concerted, single-step process, the nucleophile attacks the sulfur center as the nitrogen-sulfur bond breaks simultaneously. libretexts.orgveerashaivacollege.org

Table 1: Examples of Nucleophilic Substitution with N-Sulfenylphthalimides

| Nucleophile | Reagent Example | Product Type | Reference |

| Thiols | R'-SH | Unsymmetrical Disulfide (RSSR') | researchgate.net |

| Amines | R'₂NH | Sulfenamide (RSNR'₂) | researchgate.netbeilstein-journals.org |

| Grignard Reagents | R'-MgBr | Thioether (RSR') | beilstein-journals.org |

| Arylboronic Acids | ArB(OH)₂ | Ketone | beilstein-journals.org |

| Organozinc Halides | R'-ZnX | Thioether (RSR') | researchgate.net |

Acid-Catalyzed Hydrolysis Mechanisms of N-(Arylthio)phthalimides

The acid-catalyzed hydrolysis of N-(arylthio)phthalimides has been studied in detail, revealing a shift in mechanism depending on the acidity of the medium. tandfonline.com The reaction kinetics in various mineral acids like sulfuric, perchloric, and hydrochloric acid show that at low to moderate acid concentrations, the hydrolysis proceeds via a bimolecular A-2 mechanism. tandfonline.comresearchgate.net In this pathway, a rapid, reversible protonation of the substrate is followed by a slow, rate-determining attack of a water molecule on the protonated substrate. jcsp.org.pk

However, at higher acid concentrations, a changeover to a unimolecular A-1 mechanism is observed. tandfonline.com In the A-1 pathway, the protonated substrate undergoes a slow, rate-determining dissociation to form a reactive intermediate, which then rapidly reacts with water. jcsp.org.pk This mechanistic shift is supported by analyses using the excess acidity method, as well as by examining activation parameters such as the entropy of activation (ΔS≠). tandfonline.com For A-2 mechanisms, ΔS≠ values are typically large and negative (e.g., -62.8 to -125.5 JK⁻¹mol⁻¹), indicating a more ordered transition state involving two molecules (the substrate and a water nucleophile). tandfonline.com In contrast, the shift towards positive ΔS≠ values at high acid concentrations is consistent with an A-1 mechanism. tandfonline.com

The catalytic effectiveness of different acids for the hydrolysis of N-(4-methylphenylthio)phthalimide at low acidity was found to be in the order of HCl ≈ H₂SO₄ > HClO₄. researchgate.net

Table 2: First-Order Rate Coefficients (k₁) for the Hydrolysis of N-(4-chlorophenylthio)phthalimide in Various Acids at 40.0°C

| Acid Concentration (M) | H₂SO₄ (10⁻⁴ k₁, s⁻¹) | HClO₄ (10⁻⁴ k₁, s⁻¹) | HCl (10⁻⁴ k₁, s⁻¹) |

| 1.00 | 1.07 | 0.81 | 1.15 |

| 2.00 | 1.00 | 1.05 | 1.86 |

| 3.00 | 0.89 | 1.29 | 2.51 |

| 4.00 | 0.76 | 1.55 | 3.02 |

| 5.00 | 0.63 | 1.82 | 3.31 |

| 6.00 | 0.53 | 2.04 | 3.47 |

| 7.00 | 0.47 | 2.29 | 3.47 |

| 8.00 | 0.48 | 2.45 | 3.31 |

| 9.00 | 0.60 | 2.51 | 2.95 |

| 10.00 | 0.83 | 2.45 | 2.40 |

| 11.00 | 1.29 | 2.24 | - |

| 12.00 | 2.19 | - | - |

| Data sourced from a kinetic study on N-(4-substituted arylthio)phthalimides. researchgate.net |

Oxidation and Reduction Pathways of Thiophthalimides

Thiophthalimides can undergo both oxidation and reduction reactions, typically centered on the sulfur atom. byjus.comlibretexts.org Oxidation involves the loss of electrons and can lead to the formation of compounds with sulfur in higher oxidation states, such as N-(arylsulfinyl)phthalimides or N-(arylsulfonyl)phthalimides. researchgate.net Reduction is defined as the gain of electrons. byjus.com

Electrochemical studies have been employed to investigate the redox properties of thiophthalimide derivatives like the fungicides Captan (B1668291) and Folpet. lcms.czcas.cz Such studies provide insight into the electron transfer processes these molecules can undergo. Electrochemical methods can also be used to drive reactions, such as the oxidative coupling of thiols with amines to form sulfenamides, offering a green alternative to traditional chemical oxidants. researchgate.net For example, an electrochemical methodology for the oxidative cross-coupling hydrogen evolution (CCHE) reactions of lactams with thiols has been developed to produce N-acylsulfenamides. researchgate.net

Radical and Photochemical Mechanisms in this compound Chemistry

Beyond ionic pathways, thiophthalimides are active participants in radical and photochemical reactions, enabling unique bond formations and transformations.

Photochemistry of N-Substituted Thiophthalimides: Cleavage and Photocyclization

The photochemistry of N-substituted thiophthalimides is initiated by the absorption of light, which promotes the molecule to an electronically excited state. acs.org This can lead to the homolytic cleavage of the N-S bond, generating a phthalimidyl radical and a thiyl radical. These reactive radical intermediates can then engage in a variety of subsequent reactions.

Photocatalytic methods have become a prominent approach for initiating reactions involving thiophthalimides. acs.org In these systems, a photocatalyst absorbs visible light and facilitates electron transfer, which can induce the desired bond cleavage in the this compound substrate. acs.org For instance, N-(trifluoromethyl)this compound has been used in photocatalytic reactions to achieve the trifluoromethylthiolation of other organic molecules. acs.org

Perthiyl Radical Generation and Reactivity in C-S Bond Formation

While it was once thought that C-S bonds could be formed by the direct homolytic substitution of an alkyl radical onto the sulfur atom of an N-thiophthalimide, recent computational and experimental evidence suggests a more complex mechanism. acs.org The direct substitution is considered unlikely because it would form the high-energy phthalimidyl radical, making the reaction highly unfavorable. acs.org

An alternative and more probable pathway involves the initial reduction of the N-thiophthalimide reagent. acs.org This reduction leads to the formation of a perthiyl radical (RSS•). These perthiyl radicals can then dimerize to form tetrasulfides (RSSSSR). It is these tetrasulfide species that are believed to be the actual sulfenylating agents, reacting with alkyl radicals to form disulfides and ultimately achieve the desired C-S bond formation. acs.org This revised mechanism has significant implications for understanding and designing photoredox-catalyzed reactions that use N-thiophthalimide derivatives as sulfur sources. acs.org

Homolytic Substitution Mechanisms

The direct involvement of thiophthalimides in homolytic substitution reactions is a subject of detailed mechanistic investigation. A key consideration in these mechanisms is the energetics of the bond-cleavage and bond-forming steps. Computational and experimental studies have scrutinized the viability of direct homolytic substitution (SH2) on the sulfur atom of N-thiophthalimide derivatives by alkyl radicals. researchgate.netacs.orgbac-lac.gc.ca

A central finding is that the formation of a phthalimidyl radical as a leaving group is prohibitively endergonic. acs.orgbac-lac.gc.ca The nitrogen-hydrogen bond dissociation energy (BDE) of phthalimide is computationally predicted to be very high (approx. 120.5 kcal/mol), indicating the instability of the corresponding phthalimidyl radical. bac-lac.gc.ca This high energy makes the phthalimidyl radical a poor leaving group in homolytic substitution reactions. bac-lac.gc.ca Consequently, a direct SH2 reaction where an alkyl radical attacks the sulfur atom of an N-thiophthalimide, displacing the phthalimidyl radical, is thermodynamically and kinetically unfavorable. bac-lac.gc.ca

For related N-perthis compound derivatives (also known as Harpp reagents), computational studies of their reaction with a model methyl radical show that substitution on the terminal sulfur atom to form a sulfide (B99878) is an exergonic process. In contrast, substitution on the inner sulfur atom to produce a disulfide and a phthalimidyl radical is significantly endergonic. bac-lac.gc.ca This is attributed to the relative instability of the phthalimidyl radical compared to the phthalimide-N-thiyl radical. bac-lac.gc.ca

Some research suggests that reactions appearing to be homolytic substitutions on N-thiophthalimides under certain conditions, particularly photoredox catalysis, may proceed through an alternative pathway. acs.org This alternative involves the in situ formation of a disulfide from the N-thiophthalimide reagent, which then acts as the actual sulfenylating agent in the radical reaction. acs.org Similarly, for N-perthis compound derivatives, evidence points towards their reduction to form perthiyl radicals, which then dimerize to tetrasulfides (RSSSSR). These tetrasulfides subsequently undergo radical substitution to yield disulfides. acs.org These findings underscore the complexity of radical reactions involving thiophthalimides, where the initially assumed direct substitution mechanism is often superseded by more nuanced, multi-step pathways that avoid the formation of high-energy intermediates like the phthalimidyl radical. acs.orgbac-lac.gc.ca

Metal-Catalyzed Reaction Mechanisms

Copper-Catalyzed Cross-Coupling Reactions with N-Thiophthalimides

Copper catalysis provides an effective method for the electrophilic thiolation of organometallic reagents using N-thiophthalimides. beilstein-journals.orgresearchgate.net Research by Knochel and co-workers demonstrated that various organozinc halides can be efficiently cross-coupled with N-thiophthalimides to produce polyfunctionalized thioethers. beilstein-journals.orgresearchgate.netresearchgate.netresearchgate.net

The reaction is typically catalyzed by a copper(II) salt, with copper(II) acetate (B1210297) [Cu(OAc)₂] proving to be the most effective among a range of tested metal catalysts, including other copper salts and salts of iron, manganese, nickel, cobalt, and chromium. beilstein-journals.orgresearchgate.net The process is conducted under mild conditions, usually at room temperature (25 °C), and proceeds rapidly, often within an hour. researchgate.netresearchgate.net This method is applicable to a wide array of organozinc halides, including (hetero)aryl, benzylic, and alkyl derivatives, showcasing its broad functional group tolerance. researchgate.netresearchgate.net

The general mechanism involves the organozinc reagent (R-ZnX) reacting with the N-thiophthalimide (PhtN-SR') in the presence of the copper catalyst. This electrophilic thiolation extends beyond simple thioether formation, enabling the introduction of other important sulfur-containing functional groups. The methodology has been successfully applied using N-thiophthalimide derivatives to introduce trifluoromethylthio (SCF₃), thiocyanate (B1210189) (SCN), and selenophenyl (SePh) moieties. researchgate.net Due to the lower reactivity of these specific phthalimide derivatives, a higher catalyst loading (e.g., 10 mol %) may be required. beilstein-journals.org

Table 1: Examples of Copper-Catalyzed Thiolation of Organozinc Halides with N-Thiophthalimides Yields are for isolated products. Data sourced from related studies on copper-catalyzed electrophilic thiolation. researchgate.netresearchgate.net

| Organozinc Halide (R-ZnX) | N-Thiophthalimide Reagent | Product | Yield (%) |

| 4-MeOC₆H₄ZnCl | N-(phenylthio)phthalimide | 4-MeOC₆H₄-S-Ph | 94 |

| 2-Thienyl-ZnI | N-(phenylthio)phthalimide | 2-Thienyl-S-Ph | 91 |

| PhCH₂ZnBr | N-(ethylthio)phthalimide | PhCH₂-S-Et | 85 |

| c-Hex-ZnI | N-(p-tolylthio)phthalimide | c-Hex-S-Tol | 88 |

| 4-NCC₆H₄ZnI | N-(trifluoromethylthio)phthalimide | 4-NCC₆H₄-SCF₃ | 72 |

| Ph-ZnI | N-(selenophenyl)phthalimide | Ph-Se-Ph | 81 |

Nickel-Catalyzed Cross-Electrophile Coupling with N-Thiophthalimides

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful strategy for C–S bond formation, utilizing N-thiophthalimides as "thiol-free" sulfenylating agents. rsc.orgresearchgate.net This approach couples organic halides with N-thiophthalimides under reductive conditions, avoiding the use of odorous and toxic thiols. rsc.orgresearchgate.net The N-thiophthalimide reagents are stable, solid materials that can be prepared from aryl and alkylzinc reagents without the use of thiols. rsc.org

The reaction features high efficiency with extremely low catalyst loading under base-free conditions. rsc.org A plausible catalytic cycle for this reductive thiolation begins with a Ni(0) species, formed in situ. rsc.org

Oxidative Addition: The active LₙNi(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a LₙNi(II)(R)(X) intermediate.

Reduction: This intermediate is reduced by zinc metal (Zn) to generate a LₙNi(I)-R species.

Sulfur Transfer: The N-thiophthalimide reagent is thought to form a disulfide in situ, which then reacts with the LₙNi(I)-R complex. This leads to an intermediate adduct which proceeds to a LₙNi(III) species.

Reductive Elimination: This high-valent nickel complex undergoes reductive elimination to afford the final thioether product (R-SR') and a LₙNi(I) species.

Catalyst Regeneration: The LₙNi(I) is further reduced by Zn(0) to regenerate the catalytically active LₙNi(0) complex, completing the cycle. rsc.org

This methodology demonstrates broad substrate scope and good functional group tolerance, enabling the synthesis of a wide range of unsymmetrical sulfides. rsc.orgresearchgate.net

Table 2: Nickel-Catalyzed Reductive Thiolation of Organic Halides with N-Thiophthalimides Yields are for isolated products. Conditions typically involve NiBr₂, a ligand, and Zn powder in DMF. Data sourced from studies on nickel-catalyzed reductive thiolation. rsc.org

| Organic Halide (R-X) | N-Thiophthalimide Reagent | Product | Yield (%) |

| 4-Acetylphenyl iodide | N-(phenylthio)phthalimide | 4-Acetylphenyl-S-Ph | 95 |

| Ethyl 4-iodobenzoate | N-(phenylthio)phthalimide | Ethyl 4-(phenylthio)benzoate | 99 |

| 4-Iodoanisole | N-(4-chlorophenylthio)phthalimide | 4-Anisyl-S-(4-chlorophenyl) | 96 |

| 3-Iodopyridine | N-(phenylthio)phthalimide | 3-(Phenylthio)pyridine | 88 |

| 1-Iodoadamantane | N-(phenylthio)phthalimide | 1-Adamantyl-S-Ph | 71 |

Advanced Spectroscopic and Structural Characterization of Thiophthalimide Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, including thiophthalimides. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the hydrogen atoms within a molecule. For thiophthalimide derivatives, the aromatic protons on the phthalimide (B116566) ring typically appear as multiplets in the downfield region of the spectrum due to the electron-withdrawing effect of the carbonyl groups and the aromatic system. The specific chemical shifts and coupling constants are influenced by the substituents on the phthalimide ring and the sulfur-containing group. For instance, in N-substituted thiophthalimides, the protons of the substituent will give rise to characteristic signals.

Interactive Data Table: ¹H NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Reference |

| tert-Butyl (4-chlorophenylcarbonothioyl)(phenyl)carbamate | Chloroform-d | 7.67 (d, J = 8.5 Hz, 2H), 7.50 (t, J = 7.5 Hz, 2H), 7.42 (dd, J = 14.5, 7.9 Hz, 3H), 7.31 (d, J = 5.2 Hz, 2H), 1.29 (s, 9H) | |

| tert-Butyl decanethioyl(phenyl)carbamate | CDCl₃ | 7.41 (t, J = 7.5 Hz, 2H), 7.35 (t, J = 7.3 Hz, 1H), 7.11 (d, J = 7.5 Hz, 2H), 3.31 – 3.26 (m, 2H), 1.87 – 1.78 (m, 2H), 1.40 (s, 9H), 1.37 – 1.13 (m, 12H), 0.88 (t, J = 6.8 Hz, 3H) | |

| 5,5'bis-(2-hexyl)isoindoline-1,3-dione)-bithiophene | CDCl₃ | 1.75-1.63 (m, 4H), 1.44-1.24 (m, 20H), 0.94-0.83(m, 6H) | rsc.org |

| 5,5'bis-(2-butyl)isoindoline-1,3-dione)-bithiophene | Chloroform-d | 1.72-1.65 (m, 4H), 1.42-1.34 (m, 4H), 0.99-0.93(m, 6H) | rsc.org |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. In this compound compounds, the carbonyl carbons of the phthalimide ring typically resonate at a downfield chemical shift. The aromatic carbons also show characteristic signals in the aromatic region of the spectrum. The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents, making ¹³C NMR a valuable tool for confirming structural assignments. rsc.orgnih.gov For example, the ¹³C NMR spectrum of a phthalimide analog showed signals at δ 14.73, 23.74, 37.13, 39.49, 109.84, 110.76, 112.32, 117.59, 119.43, 121.67, 122.81, 126.81, 131.55, 134.23, and 135.43 ppm. researchgate.net

Interactive Data Table: ¹³C NMR Data for Selected this compound Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) | Reference |

| tert-Butyl (4-chlorophenylcarbonothioyl)(phenyl)carbamate | CDCl₃ | 209.2 (s, -C=S, 1C), 152.5 (s, -C=O, 1C), 144.7 (s, CPh –C=S, 1C), 143.8 (s, CPh –Cl, 1C), 137.0 (s, CPh –N, 1C), 129.6 (s, CPh, 2C), 128.5 (s, CPh, 2C), 128.4 (s, CPh, 2C), 128.3 (s, CPh, 1C), 127.9 (s, CPh, 2C), 84.8 (s, -C-(CH₃)₃, 1C), 27.5 (s, -C-(CH₃)₃, 3C) | |

| tert-Butyl decanethioyl(phenyl)carbamate | CDCl₃ | 216.4 (s, -C=S, 1C), 151.8 (s, -C=O, 1C), 143.4 (s, CPh –N-, 1C), 129.2 (s, CPh, 2C), 128.0 (s, CPh, 2C), 127.8 (s, CPh, 1C) | |

| o-hydroxy-N-thiophthalimide derivative | CDCl₃ | 31.7, 38.2, 55.3 | scispace.com |

¹⁹F NMR spectroscopy is a powerful tool for the characterization of organofluorine compounds, including fluorinated this compound derivatives. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.org The chemical shift range of ¹⁹F is much wider than that of ¹H, providing excellent signal dispersion and allowing for the detection of subtle structural changes. wikipedia.orgchemrxiv.org For instance, in a study of N-(Cyclohexyl(p-tolyl)-λ4-sulfaneylidene)-2,2,2-trifluoroacetamide, the ¹⁹F NMR spectrum in Chloroform-d showed a signal at δ -73.4. amazonaws.com This technique is particularly useful for monitoring reactions involving fluorinated thiophthalimides and for studying the electronic environment of the fluorine atoms within the molecule. chemrxiv.orgacs.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of this compound compounds and for obtaining information about their structure through fragmentation analysis. rsc.orgscispace.com Techniques such as electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to ionize this compound derivatives for MS analysis. scispace.comlcms.cz High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. amazonaws.com

In a study of N-(Cyclohexyl(p-tolyl)-λ4-sulfaneylidene)-2,2,2-trifluoroacetamide, the high-resolution mass spectrum (ESI) showed a [M+H]⁺ ion at m/z 312.0684, which was consistent with the calculated value of 312.0664 for the molecular formula C₁₅H₁₃F₃NOS⁺. amazonaws.com For the fungicide captan (B1668291) and its metabolite tetrahydrophthalimide (THPI), liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods have been developed. In one such method, the precursor and product ions analyzed were m/z 149.4/95.6 for THPI. scispace.com

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. bruker.comyoutube.com In this compound compounds, characteristic vibrational bands are observed for the carbonyl groups of the phthalimide ring, typically appearing in the region of 1700-1800 cm⁻¹. For example, N-thiophthalimide modified resins have shown IR absorption bands at 1787 and 1742 cm⁻¹. wiley-vch.de The C-N bond and the aromatic ring also give rise to specific absorption bands. FT-IR studies on phthalimide and N-bromophthalimide have been conducted to provide detailed information on their fundamental vibrations. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. msu.edu The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy orbital. The wavelength of maximum absorption (λmax) is characteristic of the chromophores present in the molecule. For this compound compounds, the phthalimide ring system is the primary chromophore. In a study of N-(trifluoromethylthio)phthalimide in acetone, a distinct absorption band was observed in the UV region. researchgate.net The absorption spectra of thiophthalimides have been a subject of study, contributing to a broader database of spectral information for various chromophores. researchgate.net For the parent compound phthalimide, an absorption maximum is recorded at 215 nm in ethanol. photochemcad.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org By analyzing the diffraction patterns produced when a crystal is exposed to an X-ray beam, researchers can calculate a map of electron density and, from that, deduce the exact positions of atoms, their chemical bonds, and their arrangement within the crystal lattice. wikipedia.orgnih.gov This method has been instrumental in elucidating the solid-state structures of various this compound derivatives, providing unambiguous confirmation of their molecular conformation and intermolecular interactions.

The structural analysis of this compound compounds via single-crystal X-ray diffraction reveals critical details about their molecular geometry. For instance, the structure of [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide was unequivocally confirmed by X-ray analysis of its single crystals. acs.org Similarly, the molecular structure of 1-methyl-3,6-diphenyl-1,2,3,4-tetrahydro-1,7-phenanthrolin-4-one-10-spiro-2'-[4'-(p-chlorophenylthio)]phthalimide has been characterized through X-ray crystallography. researchgate.net These analyses provide precise data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding the molecule's steric and electronic properties.

In more complex systems, X-ray crystallography helps to understand supramolecular assembly. For example, the crystal structure of an octa(n-butyl)-β-isoindigo-azaDIPY derivative, which incorporates a this compound-related moiety, showed a planar conjugated core with the β-isoindigo fragment in a trans-configuration. researchgate.net Even when single crystals are not available, techniques like powder X-ray diffraction (XRD), often guided by solid-state NMR and computational methods like periodic DFT calculations, can be employed to solve complex molecular structures in the solid state. rsc.org

Below is a table summarizing crystallographic data for selected this compound-related compounds as reported in the literature.

| Compound Name | Crystal System | Space Group | Key Structural Features |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrochloride (B599025) tetrahydrate | Monoclinic | P21/c | The structure consists of two cationic imidazolyl groups linked to the sulfur atoms of a dithioethyl group. mdpi.com |

| 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane dihydrate | Trigonal | R-3 | Six water molecules are interconnected through hydrogen bonds, forming a hexagon in a chair conformation. mdpi.com |

| Anhydrous 1,2-bis[(1-methyl-1H-imidazole-2-yl)thio]ethane | Monoclinic | P21/c | The structure was confirmed by single-crystal X-ray analysis after being obtained from the dehydration of its dihydrate form. mdpi.com |

| [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | Not specified | Not specified | The structure was unambiguously confirmed by X-ray analysis of its single crystals. acs.org |

Emerging Spectroscopic Techniques for Material Characterization

Beyond traditional methods, a range of emerging and advanced spectroscopic techniques are being applied to characterize complex organic materials like thiophthalimides. These methods offer enhanced sensitivity, specificity, and spatial resolution, providing deeper insights into chemical composition, surface properties, and molecular interactions. numberanalytics.comsamaterials.com

Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that dramatically enhances the Raman signal of molecules adsorbed on or near a nanostructured metal surface. numberanalytics.com This enhancement allows for the highly sensitive and selective detection of analytes. For this compound compounds, SERS could be used to study their surface chemistry, analyze interactions with other materials at interfaces, and detect trace amounts of the compound.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. numberanalytics.com By irradiating a sample with X-rays and analyzing the energy of the emitted photoelectrons, XPS can provide detailed information about the surface chemistry of this compound-based materials, which is crucial for applications where surface interactions are important.

Laser-Induced Breakdown Spectroscopy (LIBS) is another emerging technique used for rapid chemical analysis. nih.gov While often used for elemental analysis, time-resolved LIBS can be employed for the qualitative and quantitative analysis of molecular compounds, including identifying adulteration in complex mixtures. nih.gov This could be applied to quality control of this compound-containing formulations.

A combination of advanced spectroscopic methods is often employed to gain a comprehensive understanding of a material's properties. For example, techniques like atomic force microscopy have been used alongside other spectroscopic methods to study the influence of compounds, including this compound, on the misfolding and fibrillation of proteins like α-synuclein. scispace.comresearchgate.net The integration of multiple spectroscopic techniques with chemometric analysis allows for the extraction of detailed information from spectral data, enabling robust qualitative and quantitative analysis of complex systems. nih.gov

The table below outlines some emerging techniques and their potential applications in the characterization of this compound compounds.

| Spectroscopic Technique | Principle | Potential Application for this compound Characterization |

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. numberanalytics.com | Analyzing surface chemistry and interactions; detecting trace levels of this compound derivatives. numberanalytics.com |

| X-ray Photoelectron Spectroscopy (XPS) | Measures the kinetic energy of electrons ejected from a material when bombarded with X-rays. numberanalytics.com | Determining surface elemental composition and chemical states; studying degradation or modification of surfaces. numberanalytics.com |

| Laser-Induced Breakdown Spectroscopy (LIBS) | A high-energy laser pulse is focused on a sample to create a plasma, and the emitted light is analyzed. nih.gov | Rapid qualitative and quantitative analysis of this compound in various matrices; quality control. nih.gov |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by a sample, identifying functional groups. samaterials.com | Identifying chemical bonds and functional groups, assessing purity, and studying chemical alterations. samaterials.com |

Computational and Theoretical Chemistry of Thiophthalimide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of thiophthalimide. These calculations provide a molecular-level picture of electron distribution and its influence on chemical behavior.

Density Functional Theory (DFT) Applications in this compound Research

Density Functional Theory (DFT) has become a standard tool in computational chemistry for investigating the electronic structure of molecules like this compound. frontiersin.orgresearchgate.netrsc.org It offers a balance between computational cost and accuracy, making it suitable for a wide range of applications. frontiersin.orgaps.org DFT methods are used to predict molecular and electronic configurations in different phases. researchgate.net The accuracy of DFT calculations depends on the choice of the exchange-correlation functional, which approximates the many-body effects of electron correlation. researchgate.net

In the context of this compound research, DFT calculations are employed to elucidate its electronic structure and spectroscopic properties. researchgate.net For instance, DFT and time-dependent DFT (TDDFT) have been used to understand the electronic transitions observed in the absorption spectra of this compound derivatives. researchgate.net These calculations help in assigning spectral features to specific molecular orbital transitions. mdpi.com Furthermore, DFT can be used to study the effects of substituents on the electronic properties of the this compound core. mdpi.com The development of new functionals and linear-scaling techniques continues to expand the applicability of DFT to larger and more complex systems. frontiersin.org

Ab Initio and Semi-Empirical Methodologies for Electronic Properties

Ab initio and semi-empirical methods provide alternative approaches to studying the electronic properties of this compound. Ab initio methods are based on first principles, solving the Schrödinger equation without empirical parameters, which makes them highly accurate but computationally intensive. libretexts.orgdtic.mil These methods are essential for systems where novel electronic environments or bonding situations are encountered. libretexts.org

Semi-empirical methods, on the other hand, incorporate some experimental data or results from ab initio calculations to simplify the computations. libretexts.orgquora.com This makes them computationally faster and suitable for larger molecular systems, though generally less accurate than ab initio or DFT methods. numberanalytics.com They are particularly useful for exploring the electronic properties of valence electrons, which are crucial for chemical bonding and reactivity. libretexts.org The choice between ab initio and semi-empirical methods depends on the desired accuracy and the size of the system under investigation. dtic.milnumberanalytics.com Both methodologies have been instrumental in understanding the electronic structure and reactivity of various molecules, and their application to this compound can provide valuable insights. rsc.org

Conformational Analysis and Potential Energy Surfaces

Conformational analysis of this compound involves identifying its stable three-dimensional structures and the energy barriers between them. This is achieved by exploring the potential energy surface (PES), which represents the energy of the molecule as a function of its geometry. muni.cz Computational methods can map out the PES to locate energy minima, corresponding to stable conformers, and saddle points, corresponding to transition states for conformational interconversion. muni.cznih.gov

For flexible molecules, various computational techniques, including force fields and quantum mechanical methods, are used to perform conformational searches. researchgate.net The results of these searches can be visualized as a conformational transition network, showing the pathways between different conformers. nih.gov Understanding the conformational preferences of this compound is crucial as different conformers can exhibit distinct reactivity and spectroscopic properties. For example, the relative energies of conformers can influence the outcome of a chemical reaction. researchgate.net Two-dimensional PES scans are often employed to visualize the energy landscape associated with key dihedral angles. rsc.org

Molecular Dynamics Simulations for Conformational and Intermolecular Interaction Studies

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound, including its conformational changes and interactions with other molecules over time. dovepress.comchemrxiv.org By solving Newton's equations of motion for the atoms in the system, MD simulations can provide an atomistic view of molecular processes. nih.gov

These simulations are particularly valuable for exploring the conformational landscape of flexible molecules, as they can capture the transitions between different stable conformations. mdpi.com MD simulations can also be used to study intermolecular interactions, such as those between this compound and solvent molecules or other reactants. dovepress.comutm.mybibliotekanauki.pl This information is crucial for understanding reaction mechanisms in solution and predicting how the environment might influence reactivity. The insights gained from MD simulations complement static quantum chemical calculations by providing a dynamic perspective on molecular behavior. nih.gov

Theoretical Investigations of Excited States and Photochemical Pathways

The photochemistry of this compound is governed by its behavior in electronically excited states. Theoretical methods are indispensable for investigating these states and the pathways for photochemical reactions. cecam.orgnih.gov Computational techniques can calculate the energies and properties of excited states, providing insights that are often difficult to obtain experimentally. rsc.orgnih.gov

Upon absorption of light, this compound is promoted to an excited electronic state. Theoretical calculations can identify the nature of these excited states (e.g., n,π* or π,π*) and predict their subsequent decay pathways. These pathways can include fluorescence, intersystem crossing to a triplet state, or photochemical reactions such as cycloadditions or rearrangements. nih.gov For example, theoretical studies on related thiocarbonyl compounds have helped to rationalize their photochemical reactivity. Understanding the excited-state potential energy surfaces is key to predicting the outcome of photochemical reactions. nih.gov

Predictive Modeling of Reactivity and Selectivity in Organic Transformations

Computational chemistry plays a crucial role in predicting the reactivity and selectivity of organic reactions involving this compound. nih.govcecam.org By modeling the reaction pathways, it is possible to determine the activation energies and transition state structures, which are key factors controlling reaction rates and product distributions. frontiersin.org

Machine learning approaches are increasingly being used to develop predictive models for chemical reactivity. nih.govrsc.org These models can learn from large datasets of known reactions to predict the outcomes of new transformations. researchgate.netengineering.org.cn For this compound, such models could be used to predict its reactivity in various organic transformations, guiding the design of new synthetic methods. rsc.org Furthermore, computational models can be used to understand and predict the selectivity (chemo-, regio-, and stereoselectivity) of reactions, which is a critical aspect of modern organic synthesis. umn.edursc.org

Chemical and Material Science Applications of Thiophthalimide

Thiophthalimides as Key Reagents in Organic Synthesis

Thiophthalimides have garnered considerable attention as stable, easy-to-handle, and highly reactive electrophilic sulfur sources in organic synthesis. beilstein-journals.org Their utility stems from the electrophilic nature of the sulfur atom, which readily participates in reactions to form new carbon-sulfur bonds, a crucial linkage in numerous biologically active molecules and functional materials. beilstein-journals.orgbeilstein-journals.org

Electrophilic Sulfenylating and Thiolating Agents for C-S Bond Formation

One of the most prominent applications of thiophthalimides is their use as electrophilic sulfenylating and thiolating agents for the formation of carbon-sulfur (C-S) bonds. beilstein-journals.orgbeilstein-journals.org These reagents provide a safer and more stable alternative to traditional, often foul-smelling and unstable, sulfur sources like thiols and sulfenyl halides. beilstein-journals.org The formation of C-S bonds is of paramount importance in medicinal chemistry and materials science due to the prevalence of sulfur-containing compounds in pharmaceuticals and other advanced materials. beilstein-journals.org

Thiophthalimide derivatives react with a wide array of nucleophiles, including electron-rich arenes, heteroarenes, β-ketoesters, and oxindoles, to introduce a sulfur-containing moiety. beilstein-journals.orgacs.org For instance, the trifluoroacetic acid (TFA)-catalyzed C-H sulfenylation of electron-rich arenes and indoles with N-(alkyl/arylthio)phthalimides proceeds efficiently to yield the corresponding aryl sulfides and 2-thioindoles. beilstein-journals.org This reaction highlights the ability of thiophthalimides to participate in direct C-H functionalization, a highly sought-after transformation in modern organic synthesis for its atom and step economy. rsc.org

Table 1: Examples of Electrophilic Sulfenylation using this compound Derivatives

| Nucleophile | This compound Reagent | Product | Catalyst/Conditions | Reference |

| Electron-rich arenes | N-(Alkyl/arylthio)phthalimides | Aryl sulfides | Trifluoroacetic acid (TFA) | beilstein-journals.org |

| Indoles | N-(Alkyl/arylthio)phthalimides | 2-Thioindoles | Trifluoroacetic acid (TFA) | beilstein-journals.org |

| β-Ketoesters | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | Fluoroalkylthiolated β-ketoesters | Not specified | acs.org |

| Oxindoles | [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | Fluoroalkylthiolated oxindoles | Not specified | acs.org |

Synthesis of Diverse Sulfur-Containing Organic Molecules

The utility of thiophthalimides extends beyond simple sulfenylation to the synthesis of a broad spectrum of sulfur-containing organic molecules. wikipedia.org These compounds are integral to various fields, including medicinal chemistry, agrochemicals, and materials science. beilstein-journals.org The reactivity of the sulfur atom in thiophthalimides allows for the construction of thioethers, disulfides, and other complex sulfur-containing scaffolds. wikipedia.orgresearchgate.net

For example, the reaction of N-thiophthalimides with organozinc reagents, catalyzed by copper(II) acetate (B1210297), provides a straightforward route to polyfunctional thioethers. researchgate.net This method is notable for its mild reaction conditions and broad substrate scope, accommodating (hetero)aryl, benzylic, and alkyl zinc halides. researchgate.net Furthermore, intramolecular annulation reactions of N-(arylthio)phthalimides with alkynes, catalyzed by Lewis acids like aluminum chloride, can be employed to construct more complex heterocyclic systems. beilstein-journals.org

Introduction of Fluoroalkyl Groups into Organic Molecules

The incorporation of fluorine-containing groups, such as the trifluoromethylthio (SCF3) group, into organic molecules can significantly enhance their pharmacological and physicochemical properties, including lipophilicity, metabolic stability, and electron-withdrawing character. acs.orgresearchgate.net this compound-based reagents have emerged as crucial tools for the introduction of these valuable fluoroalkylthio moieties. acs.orgresearchgate.net

A notable example is the development of shelf-stable electrophilic reagents like [[(ethoxycarbonyl)difluoromethyl]thio]phthalimide. acs.orgacs.org This reagent efficiently transfers the fluoroalkylthio group to various nucleophiles, including electron-rich arenes, β-ketoesters, and thiols. acs.org A key advantage of this reagent is that the ethoxycarbonyl group on the resulting fluoroalkylthiolated products can be readily converted into other functional groups, providing a versatile platform for the synthesis of diverse fluorinated molecules. acs.org Similarly, N-(trifluoromethylthio)phthalimide has been utilized in copper-catalyzed reactions with aryl and vinyl boronic acids to produce trifluoromethylthiolated arenes and alkenes in good to excellent yields. researchgate.net

Table 2: this compound-Based Reagents for Fluoroalkylation

| Reagent | Fluoroalkyl Group Introduced | Key Features | Reference |

| [[(Ethoxycarbonyl)difluoromethyl]thio]phthalimide | -(SCF₂CO₂Et) | Shelf-stable, convertible ethoxycarbonyl group | acs.org |

| N-(Trifluoromethylthio)phthalimide | -SCF₃ | Effective for trifluoromethylthiolation of boronic acids | researchgate.net |

Catalytic Applications of this compound Derivatives

Beyond their role as stoichiometric reagents, derivatives of this compound have also found significant applications in catalysis, particularly in transition-metal and photoredox-catalyzed reactions. These catalytic systems offer sustainable and efficient pathways for the formation of C-S bonds and other valuable chemical transformations.

Roles in Transition-Metal Catalysis

This compound derivatives have proven to be effective reagents in various transition-metal-catalyzed reactions. beilstein-journals.orgresearchgate.net These reactions often leverage the ability of the this compound to act as an electrophilic sulfur source in catalytic cycles involving metals like palladium and copper. beilstein-journals.orgresearchgate.net

For instance, palladium-catalyzed sulfenylation of unactivated arenes with N-(aryl/alkylsulfenyl)phthalimides allows for the synthesis of diaryl and alkyl aryl sulfides. beilstein-journals.org In this process, the palladium catalyst facilitates the C-H activation of the arene, which then reacts with the electrophilic sulfur of the this compound derivative. beilstein-journals.org Similarly, copper-catalyzed reactions have been extensively studied. As mentioned earlier, the copper-catalyzed coupling of organozinc halides with N-thiophthalimides is a powerful method for thioether synthesis. researchgate.net Furthermore, copper catalysis is instrumental in the trifluoromethylthiolation of aryl and vinyl boronic acids using N-(trifluoromethylthio)phthalimide. researchgate.net

Utility in Photoredox Catalysis

In recent years, photoredox catalysis has emerged as a powerful and sustainable strategy for organic synthesis, and this compound derivatives have been successfully integrated into these systems. acs.orgexaly.com These reactions utilize visible light to initiate single-electron transfer (SET) processes, enabling the generation of radical intermediates under mild conditions. rsc.org

Recent studies have shown that N-thiophthalimide and N-perthis compound derivatives can be used in photoredox-catalyzed reactions to access unsymmetrical disulfides from carboxylic acids or trifluoroborate salts. acs.org Mechanistic investigations suggest that these reactions may proceed through the in-situ formation of disulfide or tetrasulfide intermediates, which then act as the sulfuration agents. acs.org This highlights the complex and fascinating reactivity of this compound derivatives under photocatalytic conditions. The use of photoredox catalysis in conjunction with thiophthalimides opens up new avenues for the development of novel and environmentally benign methods for C-S bond formation. researchgate.netacs.org

Applications in Polymer and Materials Science of this compound

This compound and its derivatives have found significant applications in the field of polymer and materials science, primarily driven by their unique chemical functionalities. These compounds play crucial roles in controlling complex chemical processes during the manufacturing of materials like rubber and are being explored for their potential in advanced energy storage technologies.

Role as Vulcanization Retarders in Rubber Technology

In the rubber industry, controlling the timing of vulcanization is critical to ensure both processability and the quality of the final product. Premature vulcanization, also known as "scorching," can lead to material waste and processing difficulties. Vulcanization retarders, or prevulcanization inhibitors (PVI), are essential additives that delay the onset of cross-linking at processing temperatures without significantly affecting the rate of cure at vulcanization temperatures. welltchemicals.comgoogle.com

N-cyclohexylthis compound (CTP), a prominent derivative of this compound, is one of the most effective and widely used vulcanization retarders in the rubber industry. vagmichemicals.comyg-1.com It is compatible with both natural rubber (NR) and various synthetic rubbers such as styrene-butadiene rubber (SBR) and nitrile rubber (NBR). yg-1.com The primary function of CTP is to improve processing safety, allowing for higher processing temperatures and speeds, which in turn boosts productivity. vagmichemicals.comyg-1.com

The mechanism of action for CTP is well-understood. During the initial stages of sulfur vulcanization, accelerated by sulfenamides, the key intermediate that initiates cross-linking is 2-mercaptobenzothiazole (B37678) (MBT). vagmichemicals.comresearchgate.net CTP acts by scavenging this free MBT, reacting with it to form 2-cyclohexyldithiobenzothiazole (CDB) and phthalimide (B116566). vagmichemicals.comkoreascience.kr This reaction effectively removes the active accelerator fragment (MBT), thus preventing the autocatalytic reactions that lead to premature cross-linking. researchgate.netkoreascience.kr The scorch time is therefore extended, providing a wider safety margin for processing. welltchemicals.com Once the CTP is consumed, the vulcanization process proceeds. researchgate.net The by-product, CDB, is itself a less active accelerator, which contributes to the cure at a later stage. vagmichemicals.comkoreascience.kr

The use of CTP at typical dosages of 0.1 to 0.3 parts per hundred rubber (phr) provides predictable and consistent scorch delay, enabling single-stage mixing and higher processing temperatures. vagmichemicals.comwelltchemicals.com This leads to improved production efficiency and can also help in the recovery of rubber compounds that have been slightly scorched. google.comyg-1.com Importantly, when used correctly, CTP does not adversely affect the physical properties of the final vulcanized rubber, such as tensile strength, heat resistance, or chemical stability. welltchemicals.com

Table 1: Properties and Effects of N-Cyclohexylthis compound (CTP) as a Vulcanization Retarder

| Property | Description | Reference |

| Chemical Name | N-(Cyclohexylthio)phthalimide | welltchemicals.com |

| CAS Number | 17796-82-6 | welltchemicals.com |

| Molecular Formula | C₁₄H₁₅NO₂S | welltchemicals.com |

| Appearance | White or light-yellow crystalline powder/granules. | welltchemicals.comwelltchemicals.com |

| Primary Function | Pre-vulcanization Inhibitor (PVI) / Scorch Retarder. | vagmichemicals.com |

| Mechanism of Action | Scavenges 2-mercaptobenzothiazole (MBT), delaying the onset of cross-linking by preventing the formation of the cross-link precursor. | vagmichemicals.comkoreascience.kr |

| Key Benefits | Improves processing safety, prevents scorching, allows for higher processing temperatures and speeds, and enables recovery of slightly scorched rubber. | google.comyg-1.com |

| Effect on Cure | Delays the onset of vulcanization (scorch time) but has little to no adverse effect on the overall cure rate or the final physical properties of the vulcanizate. | welltchemicals.comvagmichemicals.com |

| Compatibility | Effective in natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and other diene rubbers cured with sulfur and accelerators like sulfenamides and thiazoles. | yg-1.com |

Potential as Electrolyte Additives in Energy Storage Systems

The performance, lifespan, and safety of lithium-ion batteries (LIBs) are critically dependent on the composition of the electrolyte. A key challenge is the inherent thermodynamic instability of common carbonate-based electrolytes at the low potentials of the graphite (B72142) anode. nih.gov This instability leads to the reductive decomposition of the electrolyte and the formation of a passivation layer on the anode surface, known as the solid electrolyte interphase (SEI). nih.gov The properties of the SEI are crucial; an ideal SEI should be electronically insulating but ionically conductive, preventing further electrolyte decomposition while allowing lithium-ion transport. nih.gov

One of the most effective strategies to engineer a stable SEI is the use of small quantities of electrolyte additives. chemmethod.com These additives are designed to be preferentially reduced at the anode surface before the bulk electrolyte, forming a more stable and effective SEI layer. chemmethod.comchemmethod.com Compounds containing sulfur and/or nitrogen have attracted significant interest as potential additives because their decomposition products, such as Li₂S, Li₂SO₃, amides, or nitriles, can form a robust SEI that is stable against attack from species like hydrogen fluoride (B91410) (HF) in the electrolyte. nih.govresearchgate.net

In this context, phthalimide and its derivatives are being investigated for their potential as functional electrolyte additives. chemmethod.comchemmethod.com Although thiophthalimides have not been extensively tested experimentally in this role, computational studies have screened various phthalimide derivatives as promising candidates for SEI-forming additives, potentially serving as alternatives to well-known additives like vinylene carbonate (VC). chemmethod.comchemmethod.com

A computational study using density functional theory (DFT) evaluated 22 different phthalimide derivatives. chemmethod.com The screening focused on key properties such as frontier orbital energies (HOMO/LUMO), binding energy with lithium ions, and redox potentials to predict their suitability. chemmethod.comchemmethod.com The results indicated that phthalimide derivatives are promising candidates for forming a stable SEI on graphite anodes. chemmethod.com Notably, the study identified four specific derivatives—phthalimide itself, 3-nitrophthalimide, N-chlorophthalimide, and 3,4,5,6-tetrachlorophthalimide—as having higher anodic stability and more suitable reduction potentials compared to VC. chemmethod.comchemmethod.com This suggests they could potentially solve the issue of insufficient oxidation stability that limits VC, especially in high-voltage battery applications. chemmethod.com The presence of both nitrogen and the carbonyl groups in the phthalimide structure is believed to contribute to the formation of a stable, polymer-like structure within the SEI. nih.govchemmethod.com While this research is still in the theoretical and computational phase, it highlights a promising avenue for the application of phthalimide-based compounds, including thiophthalimides, in next-generation energy storage systems.

Table 2: Computational Screening of Phthalimide Derivatives as Potential SEI-Forming Additives

| Compound | Key Computational Finding | Potential Advantage over Vinylene Carbonate (VC) | Reference |

| Phthalimide | Identified as a promising candidate for SEI formation with good redox potential. | Higher predicted anodic stability. | chemmethod.comchemmethod.com |

| 3-Nitrophthalimide | Screened as a promising SEI-forming additive. | Significantly higher predicted anodic stability. | chemmethod.comchemmethod.com |

| N-Chlorophthalimide | Showed favorable binding energy and redox potentials for SEI formation. | Higher predicted anodic stability. | chemmethod.comchemmethod.com |

| 3,4,5,6-Tetrachlorophthalimide | Predicted to be an effective SEI-forming additive based on DFT calculations. | Higher predicted anodic stability. | chemmethod.comchemmethod.com |

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Methodologies

A significant future direction in thiophthalimide chemistry is the creation of new and sustainable methods for its synthesis and application, moving away from traditional routes that often involve hazardous reagents. A major focus is the development of "thiol-free" synthesis strategies to avoid the use of odorous and toxic thiols. rsc.orgresearchgate.net

Recent research has demonstrated a highly efficient nickel-catalyzed cross-electrophile coupling of organic halides with N-thiophthalimides, which serve as direct thiolating surrogates. rsc.orgresearchgate.net This approach is notable for its mild, base-free conditions and extremely low catalyst loading, offering a practical and sustainable alternative for the construction of a wide range of sulfides. rsc.org The method's good functional group tolerance and applicability to diverse downstream syntheses highlight its potential for broad utility in organic synthesis. researchgate.net

The sustainability of these new methods is rooted in the principles of atom economy and the reduction of hazardous substances. rub.deecoonline.com By designing synthetic pathways that utilize stable and less toxic precursors like N-thiophthalimides, chemists can significantly reduce the environmental impact associated with organosulfur compound synthesis. rsc.orgscispace.com The development of such processes, which may not require expensive or toxic metals, represents a promising avenue for creating more sustainable chemical manufacturing. rub.de

Table 1: Comparison of Conventional vs. Emerging Sustainable Thiolation Methods

| Feature | Conventional Thiolation (Thiol-based) | Emerging Sustainable Method (N-Thiophthalimide-based) |

| Sulfur Source | Odorous and toxic thiols | Stable, "thiol-free" N-thiophthalimides rsc.orgresearchgate.net |

| Catalyst | Often requires precious metals | Low loading of nickel catalysts rsc.org |

| Reaction Conditions | Often harsh, may require strong bases researchgate.net | Mild, base-free conditions rsc.orgresearchgate.net |

| Waste Profile | Can generate hazardous byproducts | Reduced generation of hazardous waste |

| Safety | High due to toxicity and odor of thiols | Improved safety profile rsc.org |

Expansion of Catalytic Applications to New Chemical Transformations

The unique reactivity of the N–S bond in this compound derivatives is being harnessed for an expanding array of catalytic transformations. A key area of emerging research is the use of N-thiophthalimides as electrophilic sulfur sources in photoredox catalysis, enabling previously challenging C–S bond formations. acs.orgresearchgate.net These light-mediated reactions often proceed under mild conditions and exhibit broad substrate compatibility. researchgate.net

For instance, N-perthis compound derivatives have been successfully employed as disulfide reagents in the photocatalytic synthesis of unsymmetrical disulfides from carboxylic acids or trifluoroborate salts. acs.org Furthermore, researchers are designing novel bilateral disulfurating reagents, such as N-(morpholine-4-dithio)phthalimide, for the divergent synthesis of unsymmetrical disulfides, which are valuable motifs in drug discovery and materials science. researchgate.net

Beyond photocatalysis, thiophthalimides are effective reagents in metal-catalyzed cross-coupling reactions. Palladium and copper catalysts have been shown to mediate the sulfenylation of unactivated arenes and the coupling of organozinc halides with N-thiophthalimides, respectively. beilstein-journals.org Chiral organocatalysts are also being employed for the asymmetric thiolation of substrates like pyrazolone (B3327878) derivatives, achieving excellent efficiency and enantioselectivity. beilstein-journals.org These advancements are paving the way for the synthesis of complex, sulfur-containing molecules with high precision and control. beilstein-journals.orgmdpi.com

Table 2: Selected Catalytic Applications of this compound Derivatives

| Transformation | Catalyst System | Substrates | Product Type | Reference |

| Photocatalytic Disulfuration | Photoredox Catalyst | Carboxylic acids, Trifluoroborate salts | Unsymmetrical disulfides | acs.org |

| Decarboxylative Sulfinylation | Photocatalyst | Glutamic acid, Santonic acid | Sulfoxides | researchgate.net |

| Cross-Coupling | Cu(OAc)₂ | (Hetero)aryl, alkyl, benzylic zinc halides | Sulfides | beilstein-journals.org |

| C-H Sulfenylation | Pd(OAc)₂ / TFA | Unactivated arenes | Diaryl(alkyl) sulfides | beilstein-journals.org |

| Asymmetric Thiolation | Chiral Iminophosphorane | 4-Substituted pyrazolones | Chiral sulfides | beilstein-journals.org |

Integration of this compound Chemistry with Green Chemistry Principles

The future of this compound chemistry is intrinsically linked to the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ecoonline.com This integration is evident across multiple research fronts, from synthesis to catalysis.

The development of "thiol-free" synthetic methods using N-thiophthalimides as thiolating surrogates is a prime example of designing safer chemical syntheses, a core green chemistry principle. rsc.orgecoonline.com These methods avoid volatile and toxic thiols, improving workplace safety and minimizing environmental release. rsc.orgresearchgate.net Furthermore, the use of catalysis, whether with transition metals at low loadings or through metal-free organocatalysis, aligns with the goal of maximizing atom economy and designing for energy efficiency. rsc.orgecoonline.combeilstein-journals.org

Photocatalytic reactions involving this compound derivatives also embody green chemistry ideals. acs.orgresearchgate.net By using visible light as a renewable energy source, these transformations can often be conducted at ambient temperature, reducing the energy consumption associated with heating reactions. researchgate.net The pursuit of syntheses that start from renewable feedstocks and reduce the use of derivatizing agents are other key aspects of green chemistry that are beginning to influence the design of new applications for thiophthalimides. ecoonline.comacs.org As the field moves forward, the conscious application of these principles will be essential for developing truly sustainable chemical technologies based on this compound.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.